
Pentafluorphenyl-6-phenylnicotinat
Übersicht
Beschreibung
Pentafluorophenyl 6-phenylnicotinate, also known as PFPN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of nicotinate esters and is known for its unique properties, including its high stability and reactivity. In
Wirkmechanismus
The mechanism of action of Pentafluorophenyl 6-phenylnicotinate is not well understood, although it is believed to act as a nucleophile in various reactions. Pentafluorophenyl 6-phenylnicotinate has been shown to react with various electrophiles, including alkyl halides and carbonyl compounds, resulting in the formation of new chemical bonds. In addition, Pentafluorophenyl 6-phenylnicotinate has been shown to undergo various reactions, including substitution, addition, and elimination reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pentafluorophenyl 6-phenylnicotinate are not well understood, although it has been shown to exhibit cytotoxicity against various cancer cell lines. In addition, Pentafluorophenyl 6-phenylnicotinate has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pentafluorophenyl 6-phenylnicotinate is its high stability and reactivity, which makes it a useful reagent for various reactions. In addition, Pentafluorophenyl 6-phenylnicotinate is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, Pentafluorophenyl 6-phenylnicotinate is also highly toxic and requires careful handling and disposal. In addition, Pentafluorophenyl 6-phenylnicotinate can be expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Pentafluorophenyl 6-phenylnicotinate, including its potential applications in drug discovery, materials science, and organic synthesis. In drug discovery, Pentafluorophenyl 6-phenylnicotinate could be further studied for its potential as a drug candidate, particularly for the treatment of cancer and other diseases. In materials science, Pentafluorophenyl 6-phenylnicotinate could be used as a building block for the synthesis of novel materials with unique properties, including high thermal stability and conductivity. In organic synthesis, Pentafluorophenyl 6-phenylnicotinate could be further studied for its potential in the synthesis of various organic compounds, including heterocycles and biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Protein-Mimikry
Pentafluorphenyl-6-phenylnicotinat: wird bei der Entwicklung von Einzelketten-Polymer-Nanopartikeln (SCNPs) eingesetzt, die die Struktur und Funktion von Proteinen nachahmen . Diese SCNPs können mit verschiedenen Aminen funktionalisiert werden, was zu wasserlöslichen Nanopartikeln führt, die potenzielle Anwendungen in der biomedizinischen Forschung haben, z. B. bei der Untersuchung von Protein-Protein-Wechselwirkungen und der Entwicklung neuer Biomaterialien.
Biokonjugationschemie
Die Verbindung dient in der Biokonjugationschemie als aktivierter Ester und ermöglicht die Anbindung verschiedener funktioneller Gruppen an Biomoleküle . Diese Eigenschaft ist besonders wertvoll für die Herstellung von Biokonjugaten mit Peptiden und Proteinen, die für gezielte Arzneistoff-Abgabesysteme oder als Teil von diagnostischen Instrumenten verwendet werden können.
Polymerwissenschaften
In der Polymerwissenschaft ist This compound von entscheidender Bedeutung für die Synthese von bioinspirierten Polymeren. Diese Polymere finden Anwendung bei der Herstellung neuer Materialien mit spezifischen Eigenschaften, z. B. erhöhter Festigkeit oder veränderter Pharmakokinetik, die für die Entwicklung neuer therapeutischer Wirkstoffe nützlich sind .
Pharmakokinetik
Diese Verbindung spielt eine Rolle bei der Entwicklung von Nanomaterialien, die das pharmakokinetische Verhalten von Therapeutika steuern können . Durch die Nachahmung von Proteinen können diese Nanomaterialien die Abgabe und Wirksamkeit von Medikamenten, insbesondere im Kontext von kontrollierten Freisetzungssystemen, möglicherweise verbessern.
Biosensorik
Die aktivierten Estergruppen von This compound können zur Herstellung fluoreszierender Markierungen für Biosensor-Anwendungen verwendet werden . Diese Biosensoren können verschiedene biologische und chemische Prozesse detektieren, wodurch sie in der medizinischen Diagnostik, Umweltüberwachung und Lebensmittelsicherheitsanalyse nützlich sind.
Entwicklung von Bildgebungsmitteln
Die Fähigkeit der Verbindung, funktionalisiert zu werden, macht sie zu einem Kandidaten für die Entwicklung von Bildgebungsmitteln . Durch die Anbindung an Moleküle, die bestimmte biologische Strukturen oder Funktionen anvisieren, kann es zur Visualisierung von Krankheitsprozessen beitragen, was sowohl für die Diagnostik als auch für die Überwachung von therapeutischen Interventionen entscheidend ist.
Biochemische Analyse
Biochemical Properties
Pentafluorophenyl 6-phenylnicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through covalent bonding, which can alter the enzyme’s activity and stability . Additionally, Pentafluorophenyl 6-phenylnicotinate can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
Pentafluorophenyl 6-phenylnicotinate influences various cellular processes. It has been shown to impact cell signaling pathways, particularly those involved in inflammatory responses. For example, it can modulate the NF-κB signaling pathway, leading to changes in gene expression related to inflammation . Furthermore, Pentafluorophenyl 6-phenylnicotinate affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Pentafluorophenyl 6-phenylnicotinate involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and RNA, through non-covalent interactions, which can lead to changes in gene expression . Additionally, Pentafluorophenyl 6-phenylnicotinate can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentafluorophenyl 6-phenylnicotinate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to Pentafluorophenyl 6-phenylnicotinate can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of Pentafluorophenyl 6-phenylnicotinate vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At higher doses, Pentafluorophenyl 6-phenylnicotinate can cause toxicity, leading to symptoms such as weight loss, organ damage, and changes in behavior . These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
Pentafluorophenyl 6-phenylnicotinate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within the cell. These interactions are essential for understanding the compound’s metabolic fate and its potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of Pentafluorophenyl 6-phenylnicotinate within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Understanding its transport and distribution is crucial for elucidating its overall impact on cellular function.
Subcellular Localization
Pentafluorophenyl 6-phenylnicotinate exhibits specific subcellular localization patterns. It is often found in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F5NO2/c19-12-13(20)15(22)17(16(23)14(12)21)26-18(25)10-6-7-11(24-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPUNKGUYBKZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640183 | |
| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934570-41-9 | |
| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613515.png)
![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)
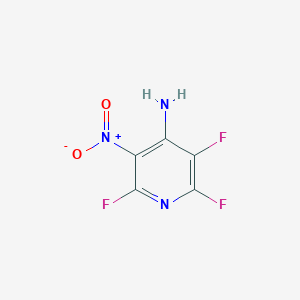

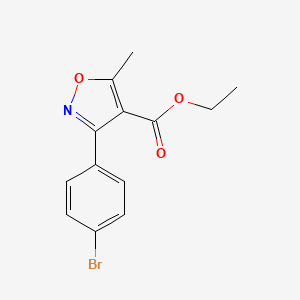

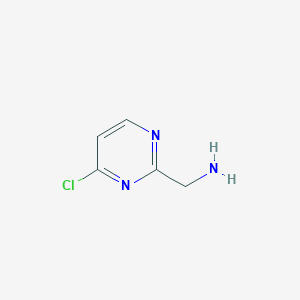

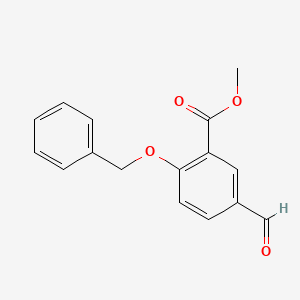
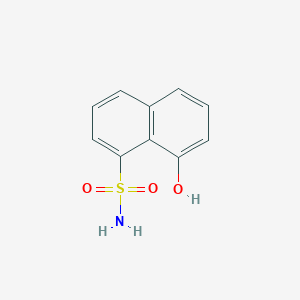
![9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid](/img/structure/B1613533.png)
